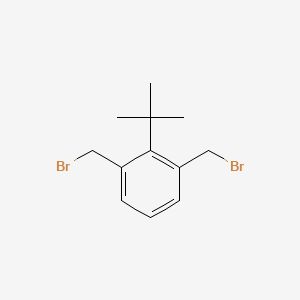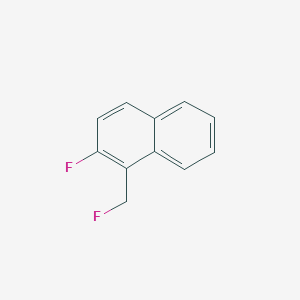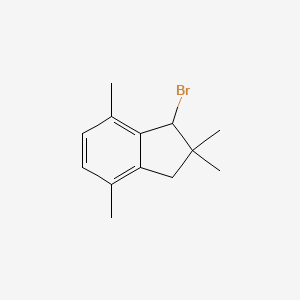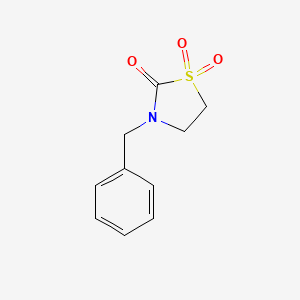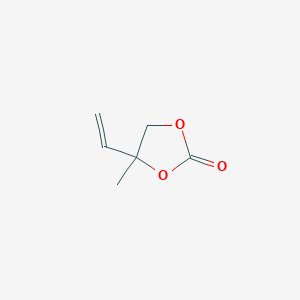
4-Ethenyl-4-methyl-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C6H8O3 It is a cyclic carbonate with a vinyl group and a methyl group attached to the dioxolan ring
准备方法
Synthetic Routes and Reaction Conditions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxolan-2-one with a vinylating agent under suitable conditions. For example, the reaction with vinyl acetate in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Formed through reduction of the vinyl group.
Substituted Products: Formed through nucleophilic substitution reactions.
科学研究应用
4-Ethenyl-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, forming long chains or networks. The dioxolan ring can also interact with other molecules, forming stable complexes. These interactions are mediated by the compound’s functional groups and the conditions under which the reactions occur.
相似化合物的比较
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the vinyl group.
4-Ethyl-1,3-dioxolan-2-one: Similar structure with an ethyl group instead of a vinyl group.
1,3-Dioxolan-2-one: The parent compound without any substituents.
Uniqueness
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both a vinyl group and a methyl group on the dioxolan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry and materials science.
属性
CAS 编号 |
96548-13-9 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
4-ethenyl-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3 |
InChI 键 |
CHEDCMPRPAISMY-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)O1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


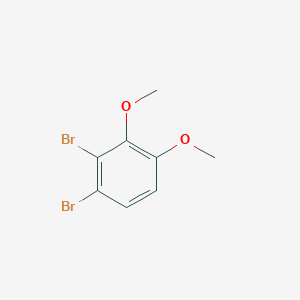
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
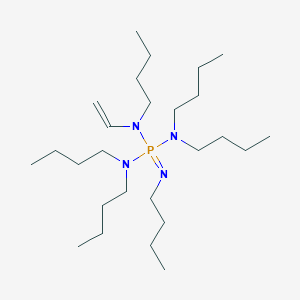
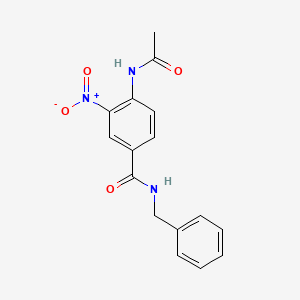
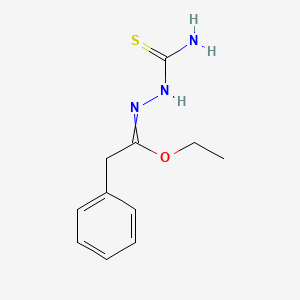
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

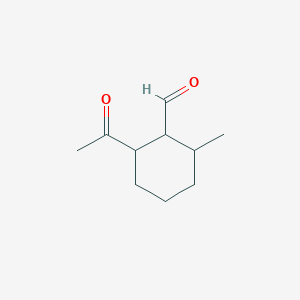
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
